molecular formula C20H17N5OS B2915217 N-benzyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852372-67-9

N-benzyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No. B2915217
CAS RN: 852372-67-9
M. Wt: 375.45
InChI Key: PFODTKYPFMPBIP-UHFFFAOYSA-N
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Description

“N-benzyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is a type of compound that belongs to the 1,2,4-triazole class . These compounds are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals . They have been synthesized and evaluated for structure (LC-MS, IR, 1 H-NMR spectra and elemental analysis), and investigated for antibacterial activity against various bacteria .


Molecular Structure Analysis

1,2,4-Triazole, the core structure in this compound, exists in two tautomeric forms A and B in which 1 H -1,2,4-triazole ( A) is more stable than 4 H -1,2,4-triazole ( B) . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Scientific Research Applications

Synthesis and Biological Activities

  • Insecticidal Activity : Research has demonstrated the synthesis of various heterocyclic compounds incorporating thiadiazole moieties, showing promising insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
  • Antimicrobial Activity : Novel sulphonamide derivatives have been synthesized, displaying good antimicrobial activity, highlighting the potential of these compounds in combating microbial infections (Fahim & Ismael, 2019).
  • Antiviral Activity : Studies on triazolo[4,3-b]pyridazine derivatives have revealed their promising antiviral properties against hepatitis-A virus (HAV), with certain compounds showing significant efficacy (Shamroukh & Ali, 2008).
  • Antioxidant Activity : Research on N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides has highlighted their potential radical scavenging activity, indicating their usefulness as antioxidants (Ahmad et al., 2012).
  • Antitumor Activity : Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity, showing potential in inducing apoptosis through G1 cell-cycle arrest in cancer cell lines (Fares et al., 2014).

Future Directions

The 1,2,4-triazole class of compounds, to which this compound belongs, has been the focus of renewed interest among organic and medicinal chemists . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus will provide inevitable scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .

properties

IUPAC Name

N-benzyl-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c26-18(21-13-15-7-3-1-4-8-15)14-27-19-12-11-17-22-23-20(25(17)24-19)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFODTKYPFMPBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

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